molecular formula C20H19F3N4O2S B3468681 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3468681
M. Wt: 436.5 g/mol
InChI Key: IVSNVDVOEYVAMX-UHFFFAOYSA-N
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Description

The compound “2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a synthetic 1,2,4-triazole derivative featuring a sulfanylacetamide backbone. Its structure includes:

  • 4-ethyl-5-(phenoxymethyl) substitution on the triazole ring, enhancing steric bulk and lipophilicity.
  • Sulfanyl (-S-) linker connecting the triazole core to the acetamide moiety, contributing to metabolic stability.

This compound belongs to a class of triazole-acetamide hybrids studied for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties .

Properties

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-2-27-17(12-29-16-9-4-3-5-10-16)25-26-19(27)30-13-18(28)24-15-8-6-7-14(11-15)20(21,22)23/h3-11H,2,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNVDVOEYVAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism of action is believed to involve interactions with specific molecular targets, where the phenyl and triazole groups bind to active sites on enzymes or receptors, modulating their activity. The sulfanyl group may also facilitate redox reactions that influence biological outcomes.

Anticancer Activity

Studies have shown that 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has promising anticancer properties . It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structural features enhance its interaction with cancer-related molecular targets, potentially leading to the development of new anticancer therapies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions under controlled conditions to optimize yield and purity. Common reagents used in its synthesis include specific solvents and catalysts that facilitate the formation of the triazole ring and other functional groups.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, making it a viable candidate for further drug development.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituents Acetamide Substituents Key Findings Reference
Target Compound:
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
4-Ethyl, 5-(phenoxymethyl) 3-(trifluoromethyl)phenyl Hypothesized anti-inflammatory/antimicrobial activity based on substituents. Inferred
2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 4-Amino, 5-ethyl 3-(trifluoromethyl)phenyl Reduced steric bulk compared to phenoxymethyl; potential for enhanced solubility.
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-Methylphenyl), 5-pyridin-4-yl 2-Chloro-5-(trifluoromethyl)phenyl Pyridinyl group enhances π-π interactions; chloro substitution may improve target binding.
2-{[4-Ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-Ethyl, 5-(thiophen-2-ylmethyl) 3-Fluoro-4-methylphenyl Thiophene enhances electronic conjugation; fluoromethyl group increases metabolic resistance.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-furan-2-yl Variable aryl groups Anti-exudative activity (57% inhibition at 10 mg/kg) comparable to diclofenac sodium.

Pharmacological and Physicochemical Differences

A. Anti-Exudative Activity

  • Furan-substituted analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show 45–57% inhibition of exudate formation at 10 mg/kg, rivaling diclofenac sodium (8 mg/kg) .
  • Phenoxymethyl substitution (target compound) may improve membrane permeability due to increased lipophilicity, but activity data are pending .

B. Enzyme and Receptor Interactions

  • Pyridinyl-substituted analogs (e.g., OLC-12) act as Orco channel agonists, suggesting triazole-acetamides can modulate insect olfactory receptors .
  • Chloro/trifluoromethyl-phenyl groups (e.g., ) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .

C. Physicochemical Properties

  • Melting points: Phenoxymethyl and phenyl derivatives (e.g., compounds in ) exhibit higher melting points (207–274°C) compared to furan/thiophene analogs (174–176°C), indicating stronger crystallinity .
  • Solubility: Amino-substituted triazoles () show improved aqueous solubility due to hydrogen-bonding capacity .

Research Findings and Implications

Anti-Inflammatory Potential: Phenoxymethyl and furan-substituted triazoles demonstrate significant anti-exudative activity, suggesting the target compound may share this profile .

Metabolic Stability : Trifluoromethyl and thioether linkages resist oxidative degradation, critical for oral bioavailability .

Structural Optimization: Replacing phenoxymethyl with pyridinyl or thiophene groups alters electronic properties and target selectivity, as seen in Orco agonist activity .

Biological Activity

The compound 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14F3N3O3SC_{13}H_{14}F_{3}N_{3}O_{3}S with a molecular weight of approximately 349.33 g/mol . The structure features a triazole ring, a trifluoromethyl group, and a sulfanyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted triazoles found that compounds similar to the target compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The specific compound has not been extensively tested in clinical settings; however, its structural analogs have shown promising results against breast and lung cancer cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with triazole compounds. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This effect may be attributed to the modulation of NF-kB pathways.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against S. aureus and E. coli.
Anticancer ActivityInduced apoptosis in cancer cell lines via caspase activation.
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The triazole moiety may inhibit specific enzymes involved in biosynthetic pathways critical for pathogen survival.
  • Modulation of Cell Signaling : The presence of the trifluoromethyl group may enhance the lipophilicity of the compound, allowing it to interact more effectively with cellular membranes and influence signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a potential mechanism for anticancer activity.

Q & A

Basic: What are the optimal synthetic methodologies for preparing 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions starting from precursor triazole and acetamide derivatives. Key steps include:

  • Coupling reactions : Use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation .
  • Reflux conditions : Reactions are often carried out under reflux (e.g., 150°C in pyridine with zeolite catalysts) to optimize intermediate formation .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures high purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm functional groups (e.g., trifluoromethyl, triazole) and connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography : Resolves 3D conformation and crystal packing, critical for understanding solid-state reactivity .

Basic: How is the compound screened for initial biological activity in academic research?

  • In vitro assays : Antifungal/antibacterial activity tested via broth microdilution (MIC values against Candida albicans or Staphylococcus aureus) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

  • Design of Experiments (DOE) : Fractional factorial designs to evaluate variables (temperature, solvent, catalyst loading) .
  • In-line monitoring : Use of HPLC or TLC to track reaction progress and minimize side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces byproduct formation .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

  • Triazole modifications : Substituting the ethyl group with bulkier alkyl chains increases hydrophobic interactions with target enzymes .
  • Sulfanyl linker optimization : Replacing sulfur with selenium improves redox-modulating activity but may reduce stability .
  • Trifluoromethyl positioning : Meta-substitution on the phenyl ring enhances metabolic stability compared to para-substitution .

Advanced: How is computational modeling employed to predict target interactions?

  • Molecular docking : AutoDock/Vina simulations identify binding poses in enzyme active sites (e.g., cytochrome P450) .
  • Molecular dynamics (MD) : Simulations (100 ns) assess stability of ligand-target complexes under physiological conditions .
  • QSAR models : Predictive models correlate substituent electronegativity with antifungal potency .

Advanced: How can contradictory data in pharmacological studies be resolved?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Impurity profiling : Use LC-MS to identify trace impurities (e.g., dechlorinated byproducts) that may skew activity results .
  • Meta-analysis : Cross-reference data across studies to isolate confounding factors (e.g., solvent effects in cytotoxicity assays) .

Advanced: What strategies address solubility challenges in formulation for in vivo studies?

  • Co-solvent systems : Ethanol/PEG 400 mixtures improve aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
  • Salt formation : Hydrochloride salts of the acetamide moiety improve stability in physiological buffers .
Property Data Reference
Molecular Weight478.5 g/mol
LogP (predicted)3.2 (indicating lipophilicity)
Solubility (H2O)<0.1 mg/mL

Advanced: What are the degradation pathways under accelerated stability conditions?

  • Hydrolytic degradation : The sulfanyl group is susceptible to hydrolysis at pH > 8, forming disulfide byproducts .
  • Oxidative stress : Trifluoromethylphenyl moieties degrade under UV light, requiring dark storage .
  • Thermal analysis : TGA/DSC reveals decomposition onset at 210°C, guiding storage at ≤-20°C .

Advanced: How can synthesis be scaled for preclinical trials while maintaining reproducibility?

  • Flow chemistry : Continuous flow reactors reduce batch-to-batch variability in triazole formation steps .
  • Process analytical technology (PAT) : Real-time FTIR monitors reaction progression at scale .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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